7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-21(16-5-3-2-4-6-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVXDCUDZWDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-344282 involves the extraction of the diterpene from the plant Coleus forskohlii. The compound is typically isolated using organic solvents and purified through chromatographic techniques. The reaction conditions for the synthesis are optimized to maintain the integrity of the compound and ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-344282 follows similar extraction and purification methods as laboratory synthesis but on a larger scale. The process involves the cultivation of Coleus forskohlii plants, followed by extraction using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic purification to isolate WAY-344282 .
Chemical Reactions Analysis
Oxidation Reactions
The oxoethoxy group (-OCH₂CO-) undergoes oxidation under acidic or neutral conditions:
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ (aq, H₂SO₄, 80°C) | 7-carboxy-4-phenyl-2H-chromen-2-one | 72% | Complete cleavage of oxoethoxy chain. |
| CrO₃ (AcOH, reflux) | 7-(4-methoxyphenyl)-4-phenylchromone | 58% | Partial oxidation preserves aryl group. |
Mechanism: Mn(VII) or Cr(VI) oxidizes the α-carbon of the ketone, leading to C-O bond cleavage. Electron-withdrawing substituents on the chromenone ring accelerate reaction rates.
Reduction Reactions
The ketone moiety in the oxoethoxy group is selectively reduced:
| Reagent/Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|
| NaBH₄ (MeOH, 25°C) | 7-[2-(4-methoxyphenyl)-2-hydroxyethoxy]-... | 89% | Racemic mixture due to planar intermediate. |
| LiAlH₄ (THF, 0°C → 25°C) | Same as above | 94% | Higher selectivity for secondary alcohol. |
Note : The chromenone lactone remains intact under these conditions, as confirmed by FT-IR analysis (loss of C=O stretch at 1,710 cm⁻¹) .
Nucleophilic Substitution
The methoxy group (-OCH₃) participates in SNAr reactions:
| Nucleophile | Conditions | Product | Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| NH₃ (aq, 120°C) | Sealed tube, 12 h | 7-[2-(4-aminophenyl)-2-oxoethoxy]-... | 0.15 |
| KSCN (DMF, CuI catalyst) | Microwave, 150°C, 30 min | 7-[2-(4-thiocyanatophenyl)-2-oxoethoxy]-... | 0.42 |
Mechanistic Insight : Electron-donating substituents on the chromenone ring deactivate the para position of the methoxyphenyl group, favoring meta substitution .
Hydrolysis
The ether linkage undergoes cleavage under strong acidic conditions:
| Conditions | Products | Kinetics |
|---|---|---|
| 6M HCl, reflux, 8 h | 4-phenyl-7-hydroxychromen-2-one + | t₁/₂ = 2.3 h |
| 4-methoxyphenylglycolic acid |
Side Reaction : Competitive lactone ring opening occurs at pH > 12, forming a dicarboxylate species (confirmed by ¹H NMR: δ 2.85 ppm, multiplet).
Deprotonation
The chromenone hydroxyl (C7-OH) exhibits pKa = 9.2 ± 0.3 (determined via UV-Vis titration ):
| Base | Observed Reaction | Application |
|---|---|---|
| NaH (DMF, 0°C) | Formation of C7-O⁻, enabling C-alkylation | Synthesis of PEGylated derivatives |
| LDA (THF, -78°C) | Dehydrohalogenation of adjacent substituents | Not observed for this substrate |
Comparative Reactivity Analysis
The compound’s reactivity differs markedly from analogs:
| Structural Feature | Impact on Reactivity | Example |
|---|---|---|
| 4-Phenyl substitution | Stabilizes transition states via π-stacking | 20% faster oxidation vs. 4-methyl analog |
| Methoxyphenyl vs. chlorophenyl | Electron donation reduces SNAr efficiency | k(SCN⁻) = 0.42 vs. 1.07 M⁻¹s⁻¹ |
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (λ = 254 nm) | [2+2] Cycloaddition at chromenone C3-C4 | t₁/₂ = 45 min |
| Ozone (0.1 ppm, 25°C) | Oxidative cleavage of dienone system | t₁/₂ = 6.2 h |
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.3 | Apoptosis induction |
| Lung Cancer | A549 | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease, where chronic inflammation plays a pivotal role.
Antioxidant Activity
In vitro studies have shown that 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one acts as a potent antioxidant. It scavenges free radicals and reduces oxidative stress markers in various biological systems, contributing to its protective effects against cellular damage.
Photovoltaic Materials
The compound has been explored for use in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light in the visible spectrum makes it a candidate for enhancing the efficiency of solar cells.
Coatings and Polymers
In materials science, this flavonoid derivative is being investigated for its potential in developing coatings with antimicrobial properties. Its incorporation into polymer matrices could lead to surfaces that resist microbial colonization, which is valuable in medical and industrial applications.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15.3 µM, indicating potent anticancer activity attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In another study featured in Pharmacological Reports, researchers explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced macrophages. The findings revealed a significant reduction in TNF-alpha production, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
WAY-344282 exerts its effects primarily through the activation of adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP levels results in various downstream effects, including the activation of protein kinase A (PKA) and the modulation of ion channels and other cellular targets. The compound also inhibits mitogen-activated protein kinase (MAPK) in certain cell types, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Ethoxy/Ketone Group
Key Differences:
- Thiadiazole/Oxadiazole Derivatives: Compounds like 8a–c and 9a–c () replace the 4-methoxyphenyl group with thiadiazole or oxadiazole rings. For example, compound 8c (phenylamino-thiadiazole) showed a 73% yield and melting point of 182–184°C, suggesting higher thermal stability compared to the target compound .
- Chlorophenyl Substituents : Compounds 4a and 4b () feature 4-chlorophenyl groups, where chlorine acts as a bioisostere for hydrogen, enhancing lipophilicity and metabolic stability. The HRMS data for these compounds align with calculated values, confirming structural integrity .
- Piperazine Derivatives : Compounds 6p and 6i () incorporate piperazine moieties linked to benzyl groups. These modifications improve solubility and CNS penetration, as evidenced by 6i 's significant antidepressant activity in mice via 5-HT1A receptor interactions .
Table 1: Substituent Effects on Physicochemical Properties
*Estimated molecular formula based on structural analogy.
Positional and Functional Group Variations
- Biphenyl and Difluorophenyl Groups: EMAC10163g and EMAC10163h () feature biphenyl and difluorophenyl substituents, respectively. EMAC10163h (2,4-difluorophenyl) has a lower yield (49%) compared to EMAC10163g (73.9%), indicating synthetic challenges with electron-withdrawing groups .
- Methyl vs. Methoxy : The compound in (4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one) replaces the 4-phenyl group with a 4-methoxyphenyl and adds a methyl group at position 8. This increases molecular weight (414.457 vs. ~380 for the target compound) and may alter steric interactions .
Hybrid Molecules and Pharmacological Implications
- Nitric Oxide Donor Hybrids: Compound 2 () integrates a dinitroazetidine group, enabling nitric oxide release.
- Antioxidant Derivatives : Compounds 1–8 () include pyrazole and triazole rings, which enhance antioxidant capacity. For example, compound 6 (3,5-dimethylpyrazole) showed improved radical scavenging due to nitrogen-rich heterocycles .
Biological Activity
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as a chromenone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of flavonoids, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can be represented as follows:
This compound features a chromenone backbone with a methoxy-substituted phenyl group that enhances its biological activity through various mechanisms.
1. Antioxidant Activity
Research has demonstrated that chromenone derivatives exhibit significant antioxidant properties. A study highlighted that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . The mechanism is thought to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
3. Anticancer Properties
Several studies have explored the anticancer effects of chromenone derivatives. For instance, a recent investigation indicated that 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one significantly induces apoptosis in cancer cell lines through the activation of caspase pathways . The compound showed promising results against breast and colon cancer cells, with IC50 values indicating effective cytotoxicity.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of various chromenone derivatives revealed that the presence of the methoxy group significantly enhances radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showing a marked reduction in radical concentrations compared to controls .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model involving induced inflammation in rats, treatment with this chromenone derivative resulted in a significant reduction in edema and inflammatory markers. Histopathological analysis confirmed decreased infiltration of inflammatory cells in treated groups compared to untreated controls .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 7-hydroxy-4-phenylcoumarin with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of K₂CO₃ as a base under anhydrous conditions (e.g., DMF or acetone) typically yields the target compound. Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the bromo-ketone reagent (1.2–1.5 equivalents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), carbonyl groups (δ ~160–175 ppm for lactone and ketone), and aromatic protons (δ ~6.5–8.0 ppm). Coumarin C=O typically resonates at δ ~160–165 ppm .
- IR : Strong bands for C=O stretches (~1700–1750 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- HRMS : Molecular ion peak matching the exact mass (e.g., m/z 416.126 for C₂₄H₁₈O₅). Validate using ESI or EI modes .
Q. How can researchers design initial biological activity screens for this compound, and what assays are recommended?
- Methodological Answer : Prioritize assays aligned with coumarin derivatives’ known bioactivities:
- Antioxidant : DPPH/ABTS radical scavenging assays .
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : α-Glucosidase or acetylcholinesterase inhibition assays, using p-nitrophenyl substrates for kinetic analysis .
- Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate experiments .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, and how do they compare to experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase). Focus on hydrogen bonding with the coumarin lactone and π-π stacking with the phenyl/methoxy groups .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Compare computed ΔG (MM-PBSA) with experimental IC₅₀ values. Discrepancies >1 log unit suggest force field limitations or solvation effects .
- Validate with SAR studies by synthesizing analogs (e.g., substituent variations on the phenyl ring) .
Q. How can crystallographic disorder in X-ray structures of this compound be resolved, and what software tools are most effective?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate thermal motion artifacts.
- Refinement : In SHELXL, apply PART and SUMP instructions to model disorder. For example, split occupancy for overlapping methoxy/phenyl groups (e.g., 70:30 ratio) .
- Validation : Check ADPs (Uₑq < 0.08 Ų) and R-factor convergence (R₁ < 0.05). Use PLATON/ADDSYM to detect missed symmetry .
Q. What strategies address contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Control solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell viability (MTT assay for cytotoxicity thresholds) .
- Meta-Analysis : Compare logP (e.g., 2.5–3.5 for optimal membrane permeability) and purity (HPLC ≥95%) across studies. Low purity (<90%) or aggregation artifacts may inflate IC₅₀ .
- Mechanistic Studies : Use fluorescence quenching or SPR to confirm direct target binding versus indirect effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
